molecular formula C16H19N5OS B5413410 4-ethyl-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide

4-ethyl-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No. B5413410
M. Wt: 329.4 g/mol
InChI Key: CUBQCUZQWROZHM-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are of wide interest because of their diverse biological and clinical applications .


Molecular Structure Analysis

The benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds . The specific structure of your compound would include this nucleus along with the additional ethyl, methyl, and thiadiazole groups.


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, benzimidazole derivatives are known to exhibit a variety of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 2-Ethyl-4-methylimidazole, has a boiling point of 292-295 °C, a melting point of 47-54 °C, and a density of 0.975 g/mL at 25 °C .

Mechanism of Action

The mechanism of action would depend on the specific biological activity exhibited by the compound. For example, benzimidazoles can act as antagonists at various receptors, inhibitors of certain enzymes, or interact with other biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities and physical properties. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activities and potential therapeutic applications. This could include in vitro and in vivo studies, as well as clinical trials if the compound shows promise as a drug candidate .

properties

IUPAC Name

4-ethyl-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-4-11-15(23-20-19-11)16(22)21(3)9-8-13-17-12-7-5-6-10(2)14(12)18-13/h5-7H,4,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBQCUZQWROZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)N(C)CCC2=NC3=C(C=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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